molecular formula C9H13NO3 B8648747 ethyl 2-{[(furan-2-yl)methyl]amino}acetate

ethyl 2-{[(furan-2-yl)methyl]amino}acetate

Cat. No.: B8648747
M. Wt: 183.20 g/mol
InChI Key: BWBNEZVDLBMWJU-UHFFFAOYSA-N
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Description

ethyl 2-{[(furan-2-yl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a furfuryl group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be synthesized through a multi-step process involving the reaction of furfurylamine with ethyl chloroacetate. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

ethyl 2-{[(furan-2-yl)methyl]amino}acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the material’s performance.

Mechanism of Action

The mechanism of action of ethyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be compared with other similar compounds, such as:

    Furfurylamine: Shares the furfuryl group but lacks the ester functionality.

    Ethyl Aminoacetate: Contains the ethyl and aminoacetate groups but lacks the furfuryl moiety.

    Furfuryl Acetate: Contains the furfuryl and acetate groups but lacks the amino functionality.

Uniqueness: this compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)acetate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3

InChI Key

BWBNEZVDLBMWJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Furfurylamine (15.0 g) and 17.2 g of triethylamine were dissolved in 75 mL of toluene, 20.8 g of ethyl chloroacetate was added thereto and the mixture was heated to reflux for 3 hours. After the reaction solution was cooled, 100 mL of water was added thereto and the mixture was subjected to extraction with ethyl acetate. The organic layer was washed with water and a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo. The residue was purified by silica gel column chromatography to give 18.2 g of an objective compound as yellow liquid.
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15 g
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17.2 g
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75 mL
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20.8 g
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100 mL
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Synthesis routes and methods III

Procedure details

Furfurylamine (48.6 g, 0.5 mol) and triethylamine (50.6 g, 0.5 mol) were dissolved in tetrahydrofuran (1000 mL) and cooled to 0°-5° C. with an ice water bath. Ethyl chloroacetate (61.3 g, 0.5 mol) was dropwise added at 0°-5° C. to the solution. After addition the mixture was allowed to warm up to room temperature and then stirred over night. The precipitated white triethylamine hydrochloride was filtered off and the filtrate concentrated to an oil which was dissolved in ether and cooled by means of an ice water bath. Ether which has been saturated with dry hydrogen chloride was added to the solution whereby the HCl salt of the product precipitated first as a sticky semisolid. Repeated treatment with anhydrous ether afforded the desired product. Filtration yielded 48.4 g product as an amber solid. Used as is for further synthesis.
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48.6 g
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50.6 g
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1000 mL
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61.3 g
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